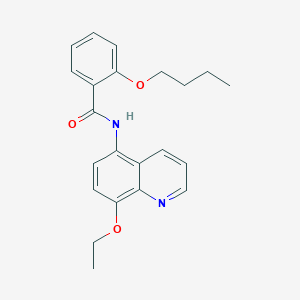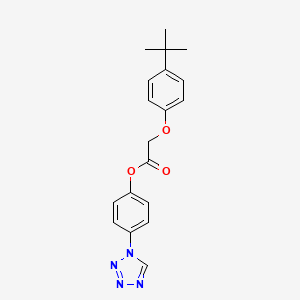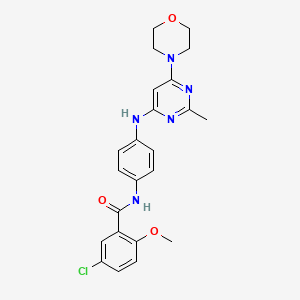
2-butoxy-N-(8-ethoxyquinolin-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-butoxy-N-(8-ethoxyquinolin-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-butoxy-N-(8-ethoxyquinolin-5-yl)benzamide typically involves the condensation of 2-butoxybenzoic acid with 8-ethoxyquinoline-5-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane (DCM) under reflux conditions .
Industrial Production Methods
Industrial production of benzamide derivatives often employs green chemistry approaches to enhance efficiency and reduce environmental impact. One such method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method provides a rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives .
化学反応の分析
Types of Reactions
2-butoxy-N-(8-ethoxyquinolin-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium or H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOMe in methanol or KOtBu in tert-butanol.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted quinoline derivatives.
科学的研究の応用
2-butoxy-N-(8-ethoxyquinolin-5-yl)benzamide has several applications in scientific research:
作用機序
The mechanism of action of 2-butoxy-N-(8-ethoxyquinolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects . Additionally, it may interact with DNA and proteins, leading to its antimicrobial and anticancer activities .
類似化合物との比較
Similar Compounds
- 2-butoxy-N-(8-methylquinolin-5-yl)benzamide
- N-(quinolin-8-yl)-benzamide
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
Uniqueness
2-butoxy-N-(8-ethoxyquinolin-5-yl)benzamide is unique due to its specific substitution pattern on the quinoline and benzamide rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C22H24N2O3 |
|---|---|
分子量 |
364.4 g/mol |
IUPAC名 |
2-butoxy-N-(8-ethoxyquinolin-5-yl)benzamide |
InChI |
InChI=1S/C22H24N2O3/c1-3-5-15-27-19-11-7-6-9-17(19)22(25)24-18-12-13-20(26-4-2)21-16(18)10-8-14-23-21/h6-14H,3-5,15H2,1-2H3,(H,24,25) |
InChIキー |
XSIVIFOBAJMZTE-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC=CC=C1C(=O)NC2=C3C=CC=NC3=C(C=C2)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-Benzylpiperidin-1-yl)[5-(3-fluoro-4-methylphenyl)-1,2-oxazol-3-yl]methanone](/img/structure/B11335994.png)
![N-[5,7-bis(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzamide](/img/structure/B11336005.png)
![1-[(4-methylbenzyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B11336006.png)
![2-(2-fluorophenoxy)-1-{4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}ethanone](/img/structure/B11336020.png)
![7-(4-chlorophenyl)-2-[(4-fluorophenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11336024.png)
![1-(3-bromo-4-methoxyphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B11336029.png)

![N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11336037.png)

![furan-2-yl{4-[7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone](/img/structure/B11336048.png)
![2-(2,6-dimethylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B11336055.png)
![2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-[4-(4-fluorophenyl)-1-piperazinyl]ethanone](/img/structure/B11336056.png)

![N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11336070.png)
